

Henatinib Pharmacokinetic Data Summary

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Compound Focus: Henatinib

CAS No.: 1239269-51-2

Cat. No.: S548092

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Most quantitative pharmacokinetic parameters for **henatinib** are not available in the literature. The table below summarizes the data that has been published from a single clinical study.

Parameter	Value (Plasma)	Value (Urine)	Analytical Method & Details
Quantification Range	0.100 - 400 ng/mL	1.00 - 2500 ng/mL	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Lower Limit of Quantification (LLOQ)	0.100 ng/mL	1.00 ng/mL	Demonstrates high sensitivity of the method [1]
Assay Precision (Intra-/Inter-day)	< 8.6%	< 9.2%	Indicates high reproducibility and reliability of the data [1]
Assay Accuracy	Within $\pm 6.8\%$ of nominal values	Within $\pm 6.8\%$ of nominal values	[1]
Key Clinical Application	Successfully applied to a Phase I dose escalation pharmacokinetic		

Parameter	Value (Plasma)	Value (Urine)	Analytical Method & Details
	study in Chinese cancer patients [1]		

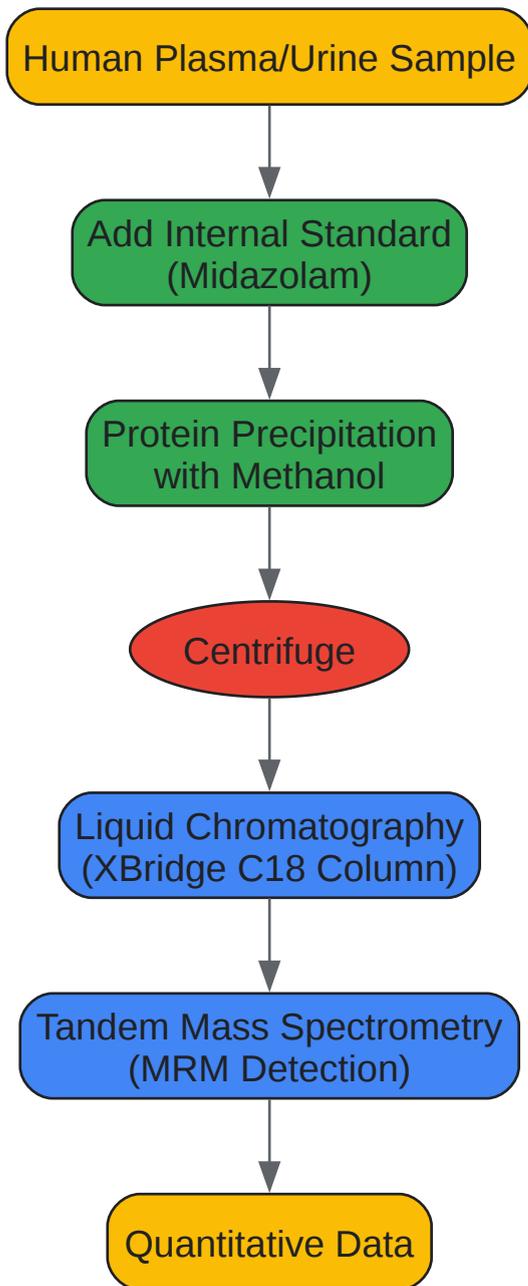
Other critical parameters, such as bioavailability, volume of distribution, half-life, and clearance, have not been reported [2].

Experimental Protocol: Quantifying Henatinib via LC-MS/MS

Here is a detailed methodology for determining **henatinib** concentration in human plasma and urine, as cited in the literature [1].

- **1. Sample Preparation:** The protocol uses a simple **protein precipitation** technique. An internal standard (midazolam) is added to the human plasma or urine sample, followed by protein precipitation using methanol [1].
- **2. Chromatographic Separation:**
 - **Column:** XBridge C18 column (50 mm × 2.1 mm, 2.5 μm particle size).
 - **Mobile Phase:** A mixture of 5 mM ammonium formate (pH adjusted to 9.5), acetonitrile, and methanol in a ratio of 60:30:10 (v/v/v).
 - **Runtime:** Approximately 3.5 minutes per sample, making the method suitable for high-throughput analysis [1].
- **3. Mass Spectrometric Detection:**
 - **Ion Mode:** Positive ion Multiple Reaction Monitoring (MRM).
 - **Ion Transitions:**
 - **Henatinib:** Monitored from the precursor ion at m/z 469.1 to the product ion at m/z 382.2.
 - **Internal Standard (Midazolam):** Monitored from m/z 326.2 to m/z 291.3 [1].
- **4. Method Validation:** The assay was rigorously validated over the specified concentration ranges for plasma and urine, meeting accepted standards for precision, accuracy, and sensitivity (LLOQ) [1].

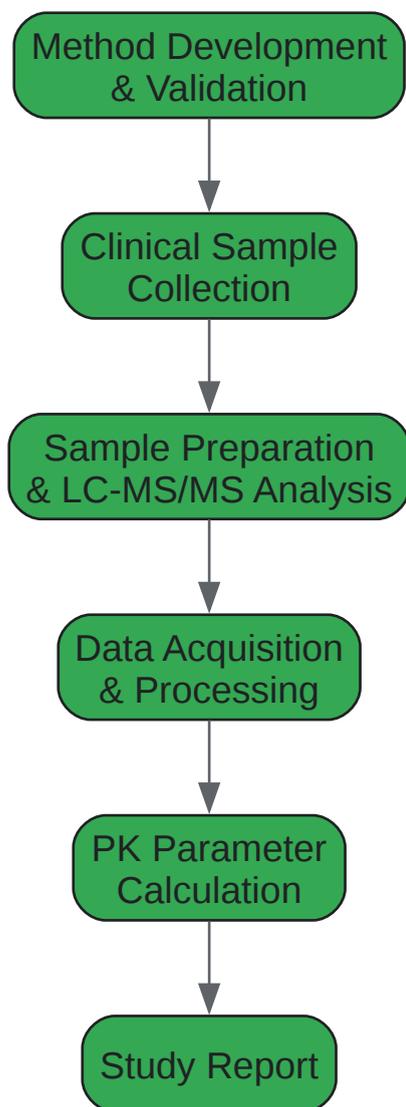
The following diagram illustrates this sample preparation and analysis workflow.



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Graphviz Workflow for Pharmacokinetic Analysis

For a broader context of how such analytical data is used, the following diagram outlines the key stages in a pharmacokinetic study for an investigational drug like **henatinib**.



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Important Considerations for Researchers

- **Incomplete Profile:** The available data is limited to one specific bioanalytical method and its application in an early-phase trial. A full ADME (Absorption, Distribution, Metabolism, Excretion) profile is not publicly available.
- **Chemical Information:** **Henatinib** is a small molecule with the chemical formula $C_{25}H_{29}FN_4O_4$ and an average molecular weight of 468.529 g/mol [2].
- **Clinical Status:** **Henatinib** is classified as an **investigational** drug, which explains the scarcity of public data. It has been studied in clinical trials for the treatment of Advanced Solid Tumors [2].

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References

1. Determination of henatinib in human plasma and urine by liquid... [pubmed.ncbi.nlm.nih.gov]

2. : Uses, Interactions, Mechanism of Action | DrugBank Online Henatinib [go.drugbank.com]

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